(3,4-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE
Overview
Description
(3,4-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is a complex organic compound that belongs to the class of piperazines It is characterized by the presence of a dimethoxyphenyl group and a phenethylpiperazino group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE typically involves a multi-step process. One common method starts with the preparation of the 3,4-dimethoxyphenyl precursor, which is then reacted with a phenethylpiperazine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,4-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halides, hydroxyl groups, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
(3,4-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethylphenyl)(4-phenyl-1-piperazinyl)methanone
- (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone
- (3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone
Uniqueness
(3,4-DIMETHOXYPHENYL)(4-PHENETHYLPIPERAZINO)METHANONE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-9-8-18(16-20(19)26-2)21(24)23-14-12-22(13-15-23)11-10-17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWQKCPUOBLXET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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